1-(Oxolan-3-yl)ethan-1-amine hydrochloride
Overview
Description
1-(Oxolan-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol It is a hydrochloride salt form of 1-(Oxolan-3-yl)ethan-1-amine, which is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethanamine group
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Amination: The oxolane ring is then subjected to amination, where an ethanamine group is introduced. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Hydrochloride Salt Formation: The final step involves the conversion of the free base form of 1-(Oxolan-3-yl)ethan-1-amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Oxolan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the ethanamine moiety can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Oxolan-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and ethanamine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(Oxolan-3-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
1-(Oxolan-2-yl)ethan-1-amine hydrochloride: Similar structure but with the oxolane ring attached at a different position.
1-(Oxolan-3-yl)cyclopropan-1-amine hydrochloride: Contains a cyclopropane ring in addition to the oxolane ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOZVDOIHZJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-17-7 | |
Record name | 1-(oxolan-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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